5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

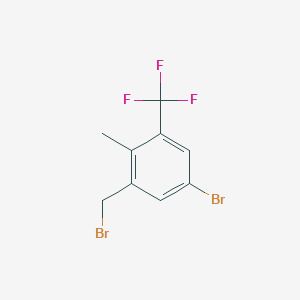

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide is an organic compound that belongs to the class of benzyl bromides It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-methyl-3-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azides, benzyl thiols, or benzyl ethers.

Oxidation: Benzyl alcohols or benzoic acids.

Reduction: Corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis:

- Building Block for Complex Molecules: 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide serves as a versatile building block in the synthesis of more complex organic compounds. It is utilized in coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse molecular architectures .

-

Biological Activity Studies:

- Antimicrobial Activity: Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Studies have focused on the antimicrobial properties of derivatives of this compound, suggesting potential applications in developing new antibiotics .

- Pharmacological Research: The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs. Investigations into the biological effects of this compound are ongoing, particularly regarding its interactions with biological targets .

- Fluorescent Probes:

Case Studies

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzyl position is highly reactive, making the compound a useful intermediate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. Molecular targets and pathways involved in its action depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the bromine atom at the 5th position.

4-(Trifluoromethyl)benzyl bromide: Similar structure but with the trifluoromethyl group at the 4th position.

5-Bromo-2-methylbenzyl bromide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide is unique due to the combined presence of bromine, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a bromobenzyl moiety with a trifluoromethyl group, which enhances the compound's lipophilicity and metabolic stability. The presence of bromine and trifluoromethyl groups can influence the compound's interaction with biological targets, potentially leading to increased potency in therapeutic applications.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative known as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) demonstrated significant inhibitory effects on various cancer cell lines, including HeLa cells. The IC50 value was found to be approximately 9.22 µM, indicating promising anticancer activity .

The mechanism of action for BPU involves the inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. Molecular docking studies revealed strong binding affinities to MMP-2 and MMP-9, suggesting that modifications to the structure can enhance therapeutic efficacy against cancer .

Enzyme Inhibition

The trifluoromethyl group in compounds like this compound has been shown to enhance enzyme inhibition properties. For example, compounds containing trifluoromethyl groups have exhibited increased potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake, which are relevant in various disease contexts .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of pathways involved in cell proliferation and apoptosis.

- Structural Modifications : Structural variations, such as the introduction of urea moieties or other functional groups, can significantly impact the biological activity by enhancing binding affinity and selectivity towards target proteins .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

- In Vivo Studies : In vivo assays using chick chorioallantoic membrane models demonstrated that BPU effectively inhibited angiogenesis in tumor tissues, supporting its potential as an anticancer agent .

- Computational Studies : Molecular dynamics simulations indicated that BPU maintains stable interactions with target enzymes over time, suggesting a favorable pharmacokinetic profile for further development in cancer therapy .

Eigenschaften

IUPAC Name |

5-bromo-1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3/c1-5-6(4-10)2-7(11)3-8(5)9(12,13)14/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZGOUQGRNTYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.